molecular formula C14H10O4 B13795754 2,4-Dihydroxybenzil CAS No. 87538-42-9

2,4-Dihydroxybenzil

Cat. No.: B13795754
CAS No.: 87538-42-9
M. Wt: 242.23 g/mol
InChI Key: FSGIDHZYZQSXGL-UHFFFAOYSA-N
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Description

2,4-Dihydroxybenzil is an organic compound with the molecular formula C14H10O4 It is a derivative of benzil, featuring two hydroxyl groups attached to the benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dihydroxybenzil can be synthesized through several methods. One common approach involves the oxidation of 2,4-dihydroxybenzaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydroxybenzil undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols or other reduced forms.

    Substitution: The hydroxyl groups in this compound can participate in substitution reactions, leading to the formation of ethers, esters, or other substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation Products: Quinones, carboxylic acids.

    Reduction Products: Alcohols, diols.

    Substitution Products: Ethers, esters.

Scientific Research Applications

2,4-Dihydroxybenzil has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound has been studied for its potential antioxidant and antimicrobial properties, making it a candidate for use in biological assays and studies.

    Medicine: Research has explored its potential as a therapeutic agent due to its bioactive properties, including enzyme inhibition and DNA interaction.

    Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,4-dihydroxybenzil exerts its effects involves interactions with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dihydroxybenzaldehyde: A precursor in the synthesis of 2,4-dihydroxybenzil, known for its aldehyde functional group.

    4,4’-Dihydroxybenzil: A similar compound with hydroxyl groups in different positions, used in different chemical applications.

    2,4-Dihydroxybenzoic Acid: Another related compound with carboxyl groups, known for its use in pharmaceuticals and as a chemical intermediate.

Uniqueness

This compound is unique due to its specific arrangement of hydroxyl groups and its ability to undergo a variety of chemical reactions

Properties

CAS No.

87538-42-9

Molecular Formula

C14H10O4

Molecular Weight

242.23 g/mol

IUPAC Name

1-(2,4-dihydroxyphenyl)-2-phenylethane-1,2-dione

InChI

InChI=1S/C14H10O4/c15-10-6-7-11(12(16)8-10)14(18)13(17)9-4-2-1-3-5-9/h1-8,15-16H

InChI Key

FSGIDHZYZQSXGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=O)C2=C(C=C(C=C2)O)O

Origin of Product

United States

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